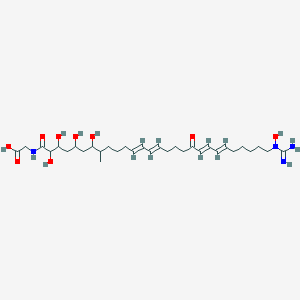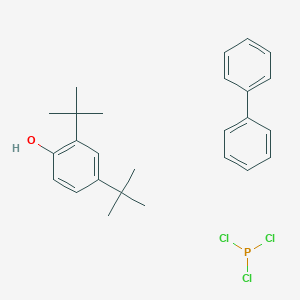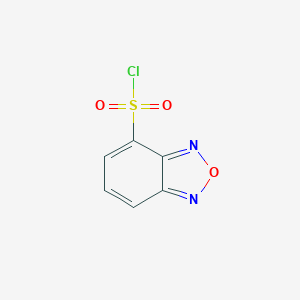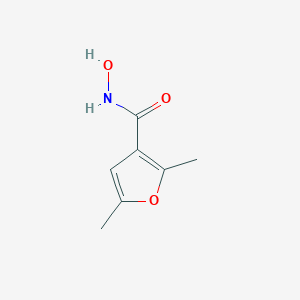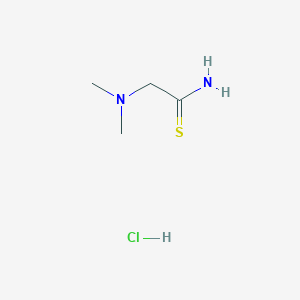
Zinc bis(o-isoocyl) bis(O-(sec-butyl)) bis(dithiophosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts is an organophosphorus compound widely used in various industrial applications. This compound is known for its role as an additive in lubricants and greases, providing anti-wear and anti-corrosion properties. It is a solid substance, typically appearing as white crystals, and is almost insoluble in water but soluble in organic solvents like alcohols and ethers .
Preparation Methods
The preparation of Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts generally involves the following steps :
Formation of Phosphorodithioic Acid Esters: The process begins with the reaction of phosphoric acid with sulfur to produce phosphorodithioic acid. This acid is then esterified with sec-butyl alcohol and isooctyl alcohol to form the corresponding esters.
Reaction with Zinc Salts: The esters are subsequently reacted with zinc salts, such as zinc oxide or zinc acetate, to form the final product, Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts.
Industrial production methods typically involve large-scale batch or continuous processes, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates and phosphates. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound back to its corresponding phosphorodithioic acid esters. Reducing agents like lithium aluminum hydride are often used.
Substitution: The compound can undergo substitution reactions where the alkyl groups (sec-butyl and isooctyl) are replaced by other alkyl or aryl groups. This is typically achieved using alkyl halides or aryl halides under basic conditions.
The major products formed from these reactions include phosphorothioates, phosphates, and substituted phosphorodithioic acid esters .
Scientific Research Applications
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts has a wide range of scientific research applications:
Chemistry: It is used as an additive in lubricants and greases to enhance their anti-wear and anti-corrosion properties. It also serves as a stabilizer in various chemical formulations.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts involves its interaction with metal surfaces and biological molecules. The compound forms a protective film on metal surfaces, preventing wear and corrosion. In biological systems, it can inhibit enzymes by binding to their active sites, thereby modulating their activity. The molecular targets and pathways involved include metal ions and enzyme active sites .
Comparison with Similar Compounds
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts is part of a broader class of zinc dialkyl dithiophosphates (ZDDPs). Similar compounds include:
- Phosphorodithioic acid, mixed O,O-bis(iso-Bu and pentyl) esters, zinc salts
- Phosphorodithioic acid, mixed O,O-bis(2-ethylhexyl and iso-Bu and pentyl) esters, zinc salts
- Phosphorodithioic acid, mixed O,O-bis(isononyl and isooctyl) esters, zinc salts
Compared to these similar compounds, Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts is unique due to its specific combination of sec-butyl and isooctyl groups, which provide a balance of solubility and reactivity, making it particularly effective as a lubricant additive .
Properties
CAS No. |
113706-15-3 |
|---|---|
Molecular Formula |
C24H52O4P2S4Zn |
Molecular Weight |
660.3 g/mol |
IUPAC Name |
zinc;butan-2-yloxy-(6-methylheptoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C12H27O2PS2.Zn/c2*1-5-12(4)14-15(16,17)13-10-8-6-7-9-11(2)3;/h2*11-12H,5-10H2,1-4H3,(H,16,17);/q;;+2/p-2 |
InChI Key |
JFNOTEFMYXBUBK-UHFFFAOYSA-L |
SMILES |
CCC(C)OP(=S)(OCCCCCC(C)C)[S-].CCC(C)OP(=S)(OCCCCCC(C)C)[S-].[Zn+2] |
Canonical SMILES |
CCC(C)OP(=S)(OCCCCCC(C)C)[S-].CCC(C)OP(=S)(OCCCCCC(C)C)[S-].[Zn+2] |
| 113706-15-3 93819-94-4 |
|
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Synonyms |
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]undecanamide](/img/structure/B39673.png)
